4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride is a chemical compound with the molecular formula C9H8ClNO3S2 and a molecular weight of 277.75 g/mol. This compound is characterized by its sulfonyl chloride group attached to a benzothiazepine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzothiazepine derivative as the starting material.
Oxidation: The benzothiazepine derivative undergoes oxidation to introduce the keto group at the 4-position.
Sulfonylation: The oxidized product is then treated with a sulfonyl chloride reagent to introduce the sulfonyl chloride group at the 7-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be used to convert the sulfonyl chloride group to other functional groups.
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Higher oxidized derivatives of the compound.
Reduction Products: Derivatives with reduced sulfonyl chloride groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may be used in the study of biological systems and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives that may have biological or chemical activity. The exact mechanism of action would depend on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-Methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride: A methylated derivative of the compound.
1,5-Benzothiazepine-7-sulfonyl chloride: A related compound without the keto group at the 4-position.
Properties
IUPAC Name |
4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S2/c10-16(13,14)6-1-2-8-7(5-6)11-9(12)3-4-15-8/h1-2,5H,3-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMMNAJRZGGJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)S(=O)(=O)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.